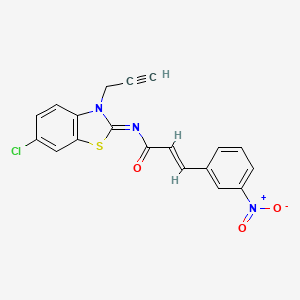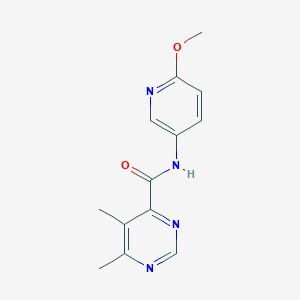
N-(6-Methoxypyridin-3-yl)-5,6-dimethylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Methoxypyridin-3-yl)-5,6-dimethylpyrimidine-4-carboxamide, also known as MPDC, is a chemical compound that belongs to the pyrimidine family. MPDC has been widely studied for its potential applications in scientific research, particularly in the field of cancer research.
Wissenschaftliche Forschungsanwendungen
N-(6-Methoxypyridin-3-yl)-5,6-dimethylpyrimidine-4-carboxamide has been studied extensively for its potential applications in cancer research. Studies have shown that N-(6-Methoxypyridin-3-yl)-5,6-dimethylpyrimidine-4-carboxamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. N-(6-Methoxypyridin-3-yl)-5,6-dimethylpyrimidine-4-carboxamide has also been studied for its potential applications in the treatment of other diseases, such as tuberculosis and malaria.
Wirkmechanismus
N-(6-Methoxypyridin-3-yl)-5,6-dimethylpyrimidine-4-carboxamide exerts its anti-cancer effects by inhibiting the activity of an enzyme called dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of DNA. By inhibiting DHODH, N-(6-Methoxypyridin-3-yl)-5,6-dimethylpyrimidine-4-carboxamide can prevent the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
N-(6-Methoxypyridin-3-yl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer effects, N-(6-Methoxypyridin-3-yl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have anti-inflammatory and anti-oxidant properties. N-(6-Methoxypyridin-3-yl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to modulate the immune system and improve glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(6-Methoxypyridin-3-yl)-5,6-dimethylpyrimidine-4-carboxamide for lab experiments is its specificity for DHODH, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, N-(6-Methoxypyridin-3-yl)-5,6-dimethylpyrimidine-4-carboxamide also has some limitations for lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(6-Methoxypyridin-3-yl)-5,6-dimethylpyrimidine-4-carboxamide. One area of interest is the development of more potent and selective DHODH inhibitors based on the structure of N-(6-Methoxypyridin-3-yl)-5,6-dimethylpyrimidine-4-carboxamide. Another area of interest is the study of the effects of N-(6-Methoxypyridin-3-yl)-5,6-dimethylpyrimidine-4-carboxamide on other biological processes, such as autophagy and cell signaling pathways. Finally, the potential applications of N-(6-Methoxypyridin-3-yl)-5,6-dimethylpyrimidine-4-carboxamide in the treatment of other diseases, such as viral infections, should be explored further.
Synthesemethoden
N-(6-Methoxypyridin-3-yl)-5,6-dimethylpyrimidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,6-dimethyl-4-nitropyridine with 3-aminophenol, followed by the reaction of the resulting compound with 4,6-dichloro-5-methyl-2-aminopyrimidine. The final step involves the reaction of the resulting compound with methoxyamine hydrochloride to yield N-(6-Methoxypyridin-3-yl)-5,6-dimethylpyrimidine-4-carboxamide.
Eigenschaften
IUPAC Name |
N-(6-methoxypyridin-3-yl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-8-9(2)15-7-16-12(8)13(18)17-10-4-5-11(19-3)14-6-10/h4-7H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQUHSINQSQVMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CN=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Methoxypyridin-3-yl)-5,6-dimethylpyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-triethoxy-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2856912.png)
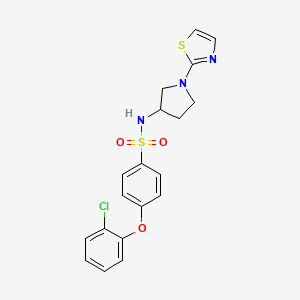
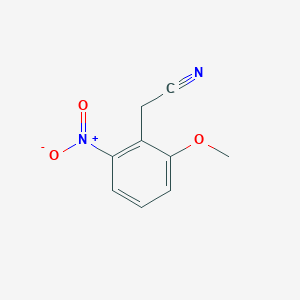
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2856915.png)
![N-(2,3-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2856916.png)
![4-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyridine](/img/structure/B2856917.png)
![3-[1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2856918.png)
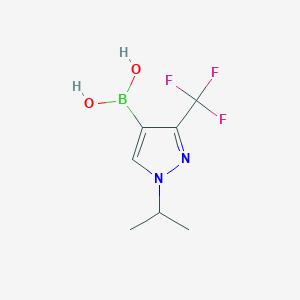
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2856920.png)
![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate](/img/structure/B2856922.png)
